Ecopipam

Catalog No.
S526862
CAS No.
112108-01-7
M.F
C19H20ClNO
M. Wt
313.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecopipam

CAS Number

112108-01-7

Product Name

Ecopipam

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo(d)naphtho-(2,1b)azepine, ecopipam, Sch 39166, Sch-39166, Sch39166

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl

The exact mass of the compound Ecopipam is 313.12334 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Ecopipam (CAS 112108-01-7), also known as SCH-39166, is a synthetic benzonaphthazepine derivative that functions as a highly potent, orally active, and selective antagonist of the dopamine D1-like receptor family (D1 and D5). Unlike traditional broad-spectrum dopamine antagonists, Ecopipam provides sub-nanomolar to low-nanomolar affinity for D1/D5 receptors while maintaining strict selectivity against D2-like receptors and other monoamine targets . For procurement professionals and principal investigators, Ecopipam represents a critical pharmacological tool for in vivo and in vitro modeling where precise D1 pathway isolation is required, without the confounding off-target serotonergic activation or rapid metabolic clearance associated with older benchmark compounds [1].

Substituting Ecopipam with the widely purchased benchmark D1 antagonist SCH-23390 introduces severe experimental liabilities. While SCH-23390 is frequently procured as a 'selective' D1 blocker, it possesses high-affinity, potent agonist activity at serotonin 5-HT2C receptors, which directly confounds behavioral, feeding, and neurochemical models [1]. Furthermore, SCH-23390 suffers from rapid in vivo clearance, necessitating frequent dosing that complicates prolonged behavioral assays [2]. Procuring Ecopipam eliminates these variables by offering a conformationally restricted benzonaphthazepine structure that effectively abolishes serotonergic cross-reactivity while significantly extending the biological half-life, ensuring reliable, reproducible, and strictly D1-mediated data.

Elimination of 5-HT Receptor Off-Target Liability

In receptor binding assays, Ecopipam demonstrates a profound lack of affinity for serotonin receptors, with a Ki of 1327 nM at 5-HT1C/5-HT2C sites. In stark contrast, the industry-standard D1 antagonist SCH-23390 exhibits high affinity (Ki = 9.3 to 30 nM) and acts as a potent agonist at these same serotonin receptors [REFS-1, REFS-2]. This represents a >40-fold improvement in target selectivity.

Evidence Dimension5-HT1C/5-HT2C Receptor Affinity (Ki)
Target Compound DataKi = 1327 nM (Poor affinity/No agonism)
Comparator Or BaselineSCH-23390: Ki = 9.3 - 30 nM (Potent agonist)
Quantified Difference>40-fold reduction in serotonergic off-target binding
ConditionsIn vitro radioligand binding assays (cloned human 5-HT2C and porcine choroid plexus)

Procuring Ecopipam prevents false-positive behavioral data caused by inadvertent serotonin receptor activation, making it the mandatory choice for clean D1 pathway isolation.

Extended In Vivo Half-Life for Prolonged Assays

Pharmacokinetic profiling in rat models reveals that Ecopipam possesses an elimination half-life of 1.5 to 2.5 hours in both plasma and brain tissue. Conversely, the benchmark comparator SCH-23390 is rapidly metabolized, exhibiting a very short elimination half-life of approximately 30 minutes [1]. This extended pharmacokinetic stability allows Ecopipam to maintain steady-state receptor blockade significantly longer than generic alternatives.

Evidence DimensionIn vivo elimination half-life
Target Compound Data1.5 to 2.5 hours
Comparator Or BaselineSCH-23390: ~30 minutes
Quantified Difference3- to 5-fold longer elimination half-life
ConditionsSubcutaneous administration (0.25 mg/kg) in rat plasma and brain models

This extended half-life eliminates the need for continuous infusion pumps or stressful repeated dosing, streamlining mainstream laboratory workflows for behavioral monitoring.

Absence of Confounding Motor Deficits (Catalepsy)

When evaluated for extrapyramidal side effects, Ecopipam fails to induce catalepsy in the bar test, even at elevated doses of 2.5 mg/kg. In direct comparison, SCH-23390 and broad-spectrum D2 antagonists consistently induce cataleptic motor impairment at equivalent or lower therapeutic doses [1]. Ecopipam's clean motor profile ensures that D1 receptor blockade can be studied without artificially suppressing the subject's physical mobility.

Evidence DimensionInduction of catalepsy (motor impairment)
Target Compound DataNon-cataleptic at 0.25 and 2.5 mg/kg
Comparator Or BaselineSCH-23390: Cataleptic at standard D1-blocking doses
Quantified DifferenceComplete absence of catalepsy at 10x the baseline effective dose
ConditionsIn vivo rat bar test for motor function

Ensures that animals can physically perform operant tasks during testing, which is critical for the reproducibility of locomotion-dependent behavioral assays.

Cocaine and Psychostimulant Self-Administration Models

Because Ecopipam lacks the motor-suppressing (cataleptic) effects of other dopamine antagonists and does not activate 5-HT2C receptors, it is the optimal procurement choice for studying D1-mediated reward pathways in addiction. It allows researchers to isolate the attenuation of euphoric effects without confounding the animal's physical ability to perform self-administration tasks[REFS-1, REFS-2].

Prolonged Behavioral and Cognitive Assays

Due to its 1.5 to 2.5-hour half-life in rodents, Ecopipam is highly recommended for extended behavioral paradigms, such as long-term memory testing, operant conditioning, or extended feeding studies. It eliminates the need for surgical implantation of continuous infusion pumps required when using the rapid-clearing SCH-23390 [1].

Dopamine vs. Serotonin Pathway Disambiguation

In complex neurochemical studies where both dopaminergic and serotonergic circuits overlap (e.g., obesity, gambling, and mood disorder models), Ecopipam serves as the definitive D1/D5 pharmacological knockout tool. Its >1300 nM Ki for 5-HT receptors ensures that observed phenotypic changes are strictly D1-mediated, avoiding the 5-HT2C agonist artifacts introduced by older benzazepines [REFS-3, REFS-4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

313.1233420 Da

Monoisotopic Mass

313.1233420 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0X748O646K

MeSH Pharmacological Classification

Dopamine Antagonists

Other CAS

112108-01-7

Wikipedia

Ecopipam

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 11-13-2024
1: Khasnavis T, Torres RJ, Sommerfeld B, Puig JG, Chipkin R, Jinnah HA. A double-blind, placebo-controlled, crossover trial of the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease. Mol Genet Metab. 2016 Jul;118(3):160-6. doi: 10.1016/j.ymgme.2016.04.012. Epub 2016 Apr 24. PubMed PMID: 27179999.
2: Khasnavis T, Reiner G, Sommerfeld B, Nyhan WL, Chipkin R, Jinnah HA. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease. Mol Genet Metab. 2016 Apr;117(4):401-6. doi: 10.1016/j.ymgme.2016.02.005. Epub 2016 Feb 18. PubMed PMID: 26922636.
3: Grant JE, Odlaug BL, Black DW, Fong T, Davtian M, Chipkin R, Kim SW. A single-blind study of 'as-needed' ecopipam for gambling disorder. Ann Clin Psychiatry. 2014 Aug;26(3):179-86. PubMed PMID: 25166480.
4: Gilbert DL, Budman CL, Singer HS, Kurlan R, Chipkin RE. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome. Clin Neuropharmacol. 2014 Jan-Feb;37(1):26-30. doi: 10.1097/WNF.0000000000000017. PubMed PMID: 24434529.
5: Astrup A, Greenway FL, Ling W, Pedicone L, Lachowicz J, Strader CD, Kwan R; Ecopipam Obesity Study Group. Randomized controlled trials of the D1/D5 antagonist ecopipam for weight loss in obese subjects. Obesity (Silver Spring). 2007 Jul;15(7):1717-31. PubMed PMID: 17636090.
6: Chausmer AL, Smith BJ, Kelly RY, Griffiths RR. Cocaine-like subjective effects of nicotine are not blocked by the D1 selective antagonist ecopipam (SCH 39166). Behav Pharmacol. 2003 Mar;14(2):111-20. PubMed PMID: 12658071.
7: Nann-Vernotica E, Donny EC, Bigelow GE, Walsh SL. Repeated administration of the D1/5 antagonist ecopipam fails to attenuate the subjective effects of cocaine. Psychopharmacology (Berl). 2001 Jun;155(4):338-47. PubMed PMID: 11441423.
8: Haney M, Ward AS, Foltin RW, Fischman MW. Effects of ecopipam, a selective dopamine D1 antagonist, on smoked cocaine self-administration by humans. Psychopharmacology (Berl). 2001 Jun;155(4):330-7. PubMed PMID: 11441422.
9: McCance-Katz EF, Kosten TA, Kosten TR. Going from the bedside back to the bench with ecopipam: a new strategy for cocaine pharmacotherapy development. Psychopharmacology (Berl). 2001 Jun;155(4):327-9. PubMed PMID: 11441421.
10: Romach MK, Glue P, Kampman K, Kaplan HL, Somer GR, Poole S, Clarke L, Coffin V, Cornish J, O'Brien CP, Sellers EM. Attenuation of the euphoric effects of cocaine by the dopamine D1/D5 antagonist ecopipam (SCH 39166). Arch Gen Psychiatry. 1999 Dec;56(12):1101-6. PubMed PMID: 10591286.

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